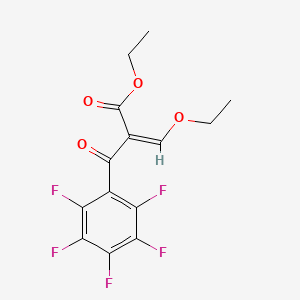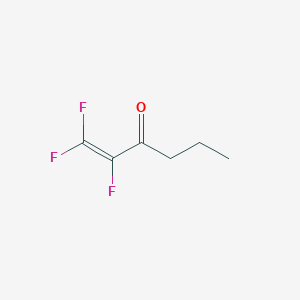![molecular formula C11H18O B13447475 Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro[2.2.3{6}.2{3}]undecan-8-ol is a unique organic compound characterized by its dispirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.3{6}.2{3}]undecan-8-ol typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst. This reaction proceeds through a visible-light-induced intramolecular [2 + 2] cycloaddition, resulting in the formation of the dispirocyclic skeleton . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods
While specific industrial production methods for Dispiro[2.2.3{6}.2{3}]undecan-8-ol are not well-documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of visible-light-induced cycloaddition reactions offers a potentially efficient and environmentally friendly approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.2.3{6}.2{3}]undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Dispiro[2.2.3{6}.2{3}]undecan-8-ol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of functional materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which Dispiro[2.2.3{6}.2{3}]undecan-8-ol exerts its effects is primarily through its interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dispiro[2.0.2{4}.2{3}]undecane : Another dispirocyclic compound with a different ring structure .
- Dispiro[2.0.3{4}.2{3}]undecane : Features a similar dispirocyclic framework but with different ring sizes .
- Spiro[5.5]undecane derivatives : Compounds with spiro-connected rings and various functional groups .
Uniqueness
Dispiro[2.2.3{6}.2{3}]undecan-8-ol stands out due to its specific ring structure and the presence of a hydroxyl group, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
dispiro[2.2.36.23]undecan-8-ol |
InChI |
InChI=1S/C11H18O/c12-9-7-11(8-9)5-3-10(1-2-10)4-6-11/h9,12H,1-8H2 |
InChI Key |
JQRDDRYQMINISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC3(CC2)CC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)



![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)

![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)

![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
